molecular formula C19H21N7O3S B2615848 N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1421455-64-2

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2615848
CAS No.: 1421455-64-2
M. Wt: 427.48
InChI Key: GKQGQXIEFZOOQJ-UHFFFAOYSA-N
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Description

The compound “N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains functional groups such as amide, sulfamoyl, and pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has been conducted on the synthesis of novel heterocyclic compounds containing the sulfamido moiety, which have shown promising antibacterial and antifungal activities. For example, a study synthesized compounds via facile condensation reactions, which were then evaluated for their antibacterial and antifungal properties, demonstrating significant activity against various strains (Nunna et al., 2014).

Antitumor Activity

Compounds derived from pyrazole moiety, including those related to the chemical structure of interest, have been synthesized and evaluated for their antitumor activity. One study highlighted a compound more effective than the reference drug doxorubicin, indicating its potential in cancer treatment (Alqasoumi et al., 2009).

Antimicrobial and Antitubercular Activities

Various pyrimidine-azetidinone analogues have been synthesized and assessed for their antimicrobial and antitubercular activities. A specific study synthesized a series of analogues and tested them against bacterial, fungal strains, and Mycobacterium tuberculosis, providing insights into designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Anti-inflammatory and Antinociceptive Activities

The compound's relevance extends to studies on histamine H4 receptor ligands, where a series of 2-aminopyrimidines was synthesized and evaluated. This research aimed at optimizing potency for anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antiallergic Agents

New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared in the search for novel antiallergic compounds. Through various synthetic approaches, compounds with significant antiallergic potency have been identified, contributing to the development of new therapeutic agents (Menciu et al., 1999).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications, such as its antiviral activity . Additionally, more research could be done to fully understand its mechanism of action and to explore its physical and chemical properties.

Properties

IUPAC Name

N-[4-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-14(27)25-15-5-7-16(8-6-15)30(28,29)24-11-10-21-18-12-19(23-13-22-18)26-17-4-2-3-9-20-17/h2-9,12-13,24H,10-11H2,1H3,(H,25,27)(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQGQXIEFZOOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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